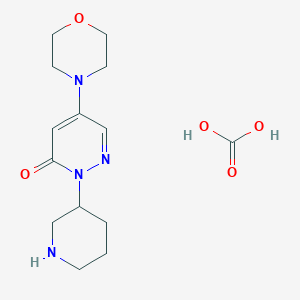
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid is a useful research compound. Its molecular formula is C14H22N4O5 and its molecular weight is 326.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyridazinone core with morpholine and piperidine substituents. The molecular formula is C15H20N4O2, indicating the presence of nitrogen and oxygen functional groups that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Studies have shown that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : Research indicates that compounds with similar structural motifs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the morpholine and piperidine rings enhances their interaction with bacterial cell membranes .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, inhibition of acetylcholinesterase (AChE) has been documented, which is significant for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and rheumatoid arthritis .
The mechanisms underlying the biological activities of 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one are multifaceted:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Interaction : Its ability to bind to active sites of enzymes such as AChE suggests a competitive inhibition mechanism, impacting neurotransmitter levels.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines by more than 50% at concentrations as low as 10 µM .
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate to high antimicrobial activity .
- Enzyme Inhibition Studies : A study reported an IC50 value for AChE inhibition at approximately 25 µM, suggesting potential use in neuroprotective applications .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
carbonic acid;5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.CH2O3/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;2-1(3)4/h8,10-11,14H,1-7,9H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQRPMDCCBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














